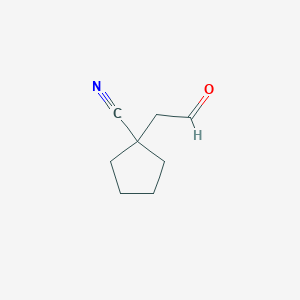

1-(2-Oxoethyl)cyclopentane-1-carbonitrile

Description

1-(2-Oxoethyl)cyclopentane-1-carbonitrile is a cyclopentane derivative featuring a carbonitrile group and a 2-oxoethyl substituent (-CH₂-C=O) on the same carbon atom.

Properties

Molecular Formula |

C8H11NO |

|---|---|

Molecular Weight |

137.18 g/mol |

IUPAC Name |

1-(2-oxoethyl)cyclopentane-1-carbonitrile |

InChI |

InChI=1S/C8H11NO/c9-7-8(5-6-10)3-1-2-4-8/h6H,1-5H2 |

InChI Key |

RJGIRZMHKUSFGK-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)(CC=O)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Oxoethyl)cyclopentane-1-carbonitrile can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with ethyl cyanoacetate in the presence of a base, followed by cyclization and subsequent oxidation to introduce the oxoethyl group . The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods: Industrial production of 1-(2-Oxoethyl)cyclopentane-1-carbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Oxoethyl)cyclopentane-1-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonitrile group to primary amines.

Substitution: The oxoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is effective for reducing the carbonitrile group.

Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the oxoethyl group under mild conditions.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Oxoethyl)cyclopentane-1-carbonitrile has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound can be used in the development of bioactive molecules and enzyme inhibitors.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(2-Oxoethyl)cyclopentane-1-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary based on the structure of the compound and its derivatives.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Aromatic Substituents

Compounds like 1-(4-Methoxyphenyl)cyclopentanecarbonitrile () and 1-(o-tolyl)cyclopentane-1-carbonitrile () share the cyclopentane-carbonitrile core but differ in substituents. Key differences include:

- Reactivity : Aromatic substituents (e.g., methoxyphenyl, tolyl) enhance resonance stabilization, reducing electrophilicity at the nitrile group compared to aliphatic derivatives.

- Synthesis : These are typically synthesized via alkylation of pre-functionalized acetonitriles (e.g., using NaH/DMSO for cyclization) .

- Applications : Aromatic derivatives are often used in drug discovery, such as in the synthesis of sulfonamide inhibitors ().

Aliphatic Derivatives with Oxo Groups

- 1-Ethyl-2-oxocyclopentanecarbonitrile (): Features a ketone directly on the cyclopentane ring.

- 2-Oxocyclopentanecarbonitrile (): Lacks a substituent but has a ring ketone, making it a simpler analog. Its reactivity is dominated by keto-enol tautomerism and nitrile participation in conjugate additions.

Heterocyclic and Halogenated Derivatives

- 1-(2-Chlorophenyl)cyclobutanecarbonitrile () and 1-(2-chloroethyl)cyclohexane-1-carbonitrile (): Smaller (cyclobutane) or larger (cyclohexane) rings alter ring strain and solubility.

Data Tables

Table 1: Structural and Physical Properties

Research Findings and Trends

- Steric Effects : Bulky substituents (e.g., aryl groups) reduce reaction rates in nucleophilic substitutions but improve thermal stability .

- Functional Group Synergy : The proximity of nitrile and ketone groups in 1-(2-Oxoethyl)cyclopentane-1-carbonitrile analogs enables tandem reactions, such as Strecker synthesis or reduction to amines .

- Biological Activity : Aryl-substituted derivatives show promise as enzyme inhibitors (e.g., WD repeat-containing protein inhibitors in ).

Notes

- Data Limitations : Direct data on 1-(2-Oxoethyl)cyclopentane-1-carbonitrile are absent in the evidence; comparisons rely on structural analogs.

- Contradictions : Synthesis yields vary significantly depending on substituents (e.g., 46% for complex heterocycles vs. 96% for nitroaromatics in ).

- Safety : Halogenated derivatives (e.g., ) require careful handling due to toxicity risks.

Biological Activity

1-(2-Oxoethyl)cyclopentane-1-carbonitrile (CHNO) is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-(2-Oxoethyl)cyclopentane-1-carbonitrile features a cyclopentane ring substituted with a carbonitrile group and an oxoethyl moiety. Its molecular formula is CHNO, and it exhibits unique reactivity due to the presence of the carbonitrile functional group.

Synthesis

Various synthetic routes have been explored for the preparation of 1-(2-Oxoethyl)cyclopentane-1-carbonitrile. The compound can be synthesized through multi-step reactions involving cyclopentanone derivatives and appropriate reagents to introduce the oxoethyl and carbonitrile functionalities. Specific methodologies include:

- Condensation Reactions : Utilizing cyclopentanones with oxoethylating agents.

- Nitrilation : Introducing the carbonitrile group via nucleophilic substitution.

Antimicrobial Activity

Research indicates that compounds similar to 1-(2-Oxoethyl)cyclopentane-1-carbonitrile exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of cyclopentane with similar functional groups possess antibacterial and antifungal properties against various pathogens such as Staphylococcus aureus and Escherichia coli .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| 1-(2-Oxoethyl)cyclopentane-1-carbonitrile | TBD | Potential antimicrobial effect |

Cytotoxicity Studies

While exploring the biological activity, it is crucial to assess cytotoxicity. Some studies have demonstrated that related compounds exhibit varying levels of cytotoxicity against mammalian cell lines, indicating a need for careful evaluation in therapeutic applications. For example, compounds with similar structures showed hemolytic activity against human red blood cells, suggesting potential toxicity .

Study 1: Antimicrobial Screening

In a comprehensive screening study, various derivatives including those structurally related to 1-(2-Oxoethyl)cyclopentane-1-carbonitrile were evaluated for their antimicrobial properties. The results indicated that several compounds displayed promising activity with MIC values ranging from 2–4 μg/mL against key bacterial strains .

Study 2: Toxicity Assessment

A toxicity assessment was conducted on cyclopentane derivatives, where acute toxicity was evaluated in animal models. The results classified several compounds into different toxicity classes based on observed effects at varying dosages. For instance, specific derivatives exhibited lethargy and motor disturbances at doses above 1000 mg/kg but did not result in mortality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.